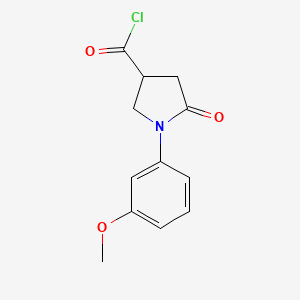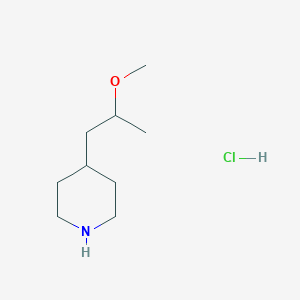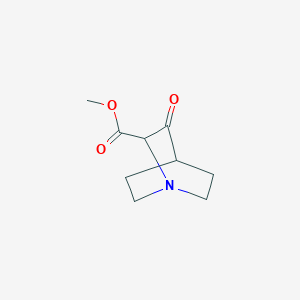
2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile
説明
“2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H5F3N2. It has a molecular weight of 186.13 . This compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of “this compound” can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A specific synthesis method involves using 2-bromine-6-trifluoromethyl pyridine as raw materials, and a target product is obtained through five steps of the cyano nucleophilic substitution reaction, the hydrolysis reaction, the reduction reaction, the sulphonate formation reaction, the cyano nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group attached to the 6-position and an acetonitrile group attached to the 2-position .Chemical Reactions Analysis
“2-(6-(Trifluoromethyl)pyridin-2-yl)acetic Acid” is used in the preparation of Oxadiazole derivatives as microbicides . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 186.13 . The compound should be stored sealed in dry conditions at 2-8°C .科学的研究の応用
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including compounds like 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile, play a critical role in coordination chemistry. The chemistry and properties of pyridine derivatives and their complexes have been extensively reviewed, highlighting their preparation procedures, protonated/deprotonated forms, and complex compounds. These derivatives are known for their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity, suggesting a broad scope for scientific research applications (Boča, Jameson, & Linert, 2011).
Analytical Chemistry Applications
In analytical chemistry, specifically in the context of reversed-phase high-performance liquid chromatography (RP-HPLC), understanding the effects of organic solvent composition on the pH of buffered mobile phases and the pKa of analytes is crucial. Research has shown that variations in organic modifier content (e.g., acetonitrile or methanol) can significantly affect analyte pKa and buffer pH. A model to predict the pH of mobile phases for commonly used buffers in acetonitrile-water and methanol-water mixtures has been described, aiding in the prediction of analyte ionization and chromatographic retention (Subirats, Rosés, & Bosch, 2007).
Environmental Safety and PFAS Alternatives
The search for new compounds to replace per- and polyfluoroalkyl substances (PFASs) due to their environmental persistence and toxicity highlights the importance of exploring alternatives, including fluorinated compounds. Recent investigations into alternative PFAS compounds have summarized their sources, fates, environmental effects, concentrations in various media, and potential toxicities. This research underscores the need for further studies to assess the long-term viability and environmental impact of these alternatives, which may include fluorinated pyridine derivatives (Wang et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, including those containing perfluoroalkyl moieties, has been reviewed, focusing on laboratory investigations of important precursors and their microbial degradation pathways. This research provides insight into the quantitative and qualitative relationships between precursors and perfluoroalkyl acids, highlighting knowledge gaps and future directions for biodegradation studies and environmental monitoring (Liu & Mejia Avendaño, 2013).
将来の方向性
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives, including “this compound”, is expected to increase in the future.
特性
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-1-2-6(13-7)4-5-12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFKLGNJHDHBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734548 | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000564-90-8 | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)

![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)